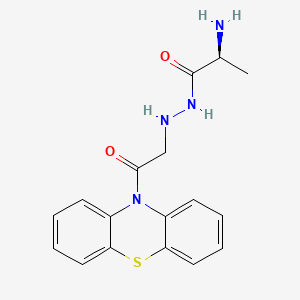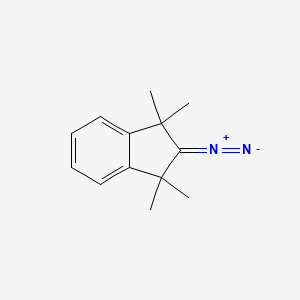
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a highly substituted indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like potassium ethoxide . The reaction proceeds through the formation of an intermediate enolate, which then reacts with the diazo transfer reagent to form the desired diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards.
化学反応の分析
Types of Reactions
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of nitrogen-containing derivatives.
科学的研究の応用
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
類似化合物との比較
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: The non-diazo analog of the compound, which lacks the diazo group and exhibits different chemical properties.
Uniqueness
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to its highly substituted indene ring and the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to generate reactive intermediates like carbenes makes it a valuable reagent in organic synthesis.
特性
CAS番号 |
81331-45-5 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
2-diazo-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C13H16N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,1-4H3 |
InChIキー |
DFDDJQCOYHJOMA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C1=[N+]=[N-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


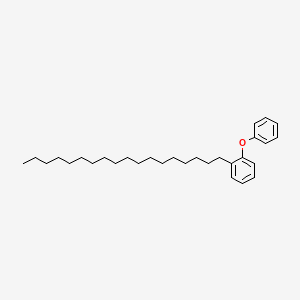
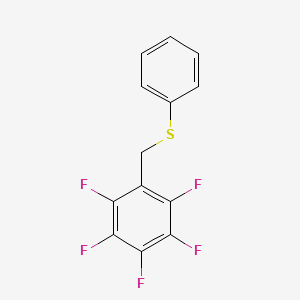
![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
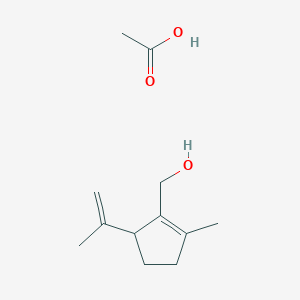
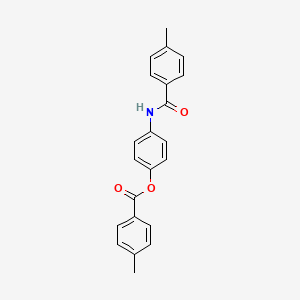
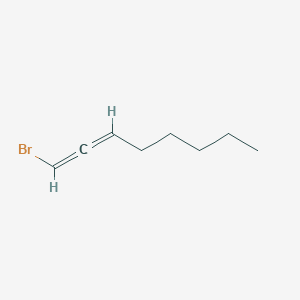
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
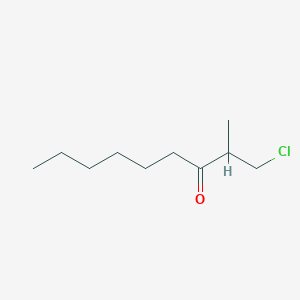
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)

